molecular formula C15H15ClN2O3S B14930709 N-(4-{[(3-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide

N-(4-{[(3-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide

Cat. No.: B14930709
M. Wt: 338.8 g/mol
InChI Key: RJXUDRSHKKWXGK-UHFFFAOYSA-N
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Description

N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chlorobenzenesulfonamide group attached to a phenyl ring, which is further connected to a methylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-aminophenyl-N-methylacetamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the pH regulation within cancer cells, ultimately affecting their survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide with similar antimicrobial properties.

    N-Phenylacetamide: Lacks the sulfonamide group but shares the acetamide moiety.

    Chlorobenzenesulfonamide: Contains the chlorobenzene and sulfonamide groups but lacks the phenylacetamide structure.

Uniqueness

N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide is unique due to its combined structural features, which confer specific biological activities such as enzyme inhibition and antimicrobial properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C15H15ClN2O3S

Molecular Weight

338.8 g/mol

IUPAC Name

N-[4-[(3-chlorophenyl)sulfonylamino]phenyl]-N-methylacetamide

InChI

InChI=1S/C15H15ClN2O3S/c1-11(19)18(2)14-8-6-13(7-9-14)17-22(20,21)15-5-3-4-12(16)10-15/h3-10,17H,1-2H3

InChI Key

RJXUDRSHKKWXGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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